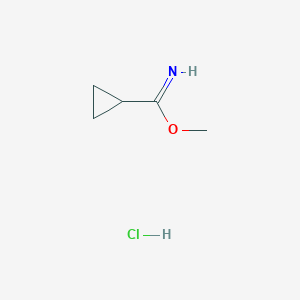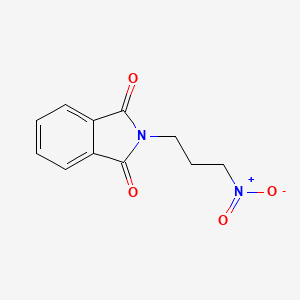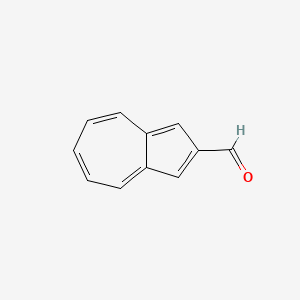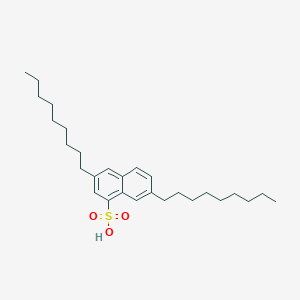
1-Naphthalenesulfonic acid, 3,7-dinonyl-
Vue d'ensemble
Description
1-Naphthalenesulfonic acid, 3,7-dinonyl- is an organic compound with the molecular formula C28H44O3S. It is a derivative of naphthalene, where the sulfonic acid group is attached to the first carbon of the naphthalene ring, and two nonyl groups are attached to the third and seventh carbons. This compound is known for its applications in various industrial processes, particularly as a surfactant and in the production of dyes.
Méthodes De Préparation
The synthesis of 1-naphthalenesulfonic acid, 3,7-dinonyl- typically involves the sulfonation of dinonylnaphthalene. The process begins with the reaction of dinonylnaphthalene with concentrated sulfuric acid, resulting in the formation of the sulfonic acid derivative. The reaction conditions usually involve controlled temperatures and the use of a sulfonation reactor to ensure complete conversion and high yield .
In industrial settings, the production of this compound is scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The sulfonation process is followed by neutralization and purification steps to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
1-Naphthalenesulfonic acid, 3,7-dinonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonates and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Naphthalenesulfonic acid, 3,7-dinonyl- has several scientific research applications:
Chemistry: It is used as a surfactant and dispersing agent in various chemical processes.
Biology: The compound is studied for its interactions with biological membranes and its potential use in drug delivery systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is widely used in the production of dyes, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-naphthalenesulfonic acid, 3,7-dinonyl- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows for strong binding to these targets, while the nonyl groups provide hydrophobic interactions that enhance its efficacy. The compound can modulate various biochemical pathways, leading to its diverse effects in different applications .
Comparaison Avec Des Composés Similaires
1-Naphthalenesulfonic acid, 3,7-dinonyl- can be compared with other similar compounds such as:
Naphthalene-1-sulfonic acid: This compound lacks the nonyl groups and is primarily used in dye production.
Naphthalene-2-sulfonic acid: Similar to naphthalene-1-sulfonic acid but with the sulfonic acid group on the second carbon.
Dinonylnaphthalenesulfonic acid, barium salt: This compound includes a barium ion and is used in different industrial applications
The uniqueness of 1-naphthalenesulfonic acid, 3,7-dinonyl- lies in its dual nonyl groups, which provide enhanced hydrophobic interactions and make it particularly effective as a surfactant and dispersing agent .
Propriétés
IUPAC Name |
3,7-di(nonyl)naphthalene-1-sulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3S/c1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31/h19-23H,3-18H2,1-2H3,(H,29,30,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAPDVCJYXJCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00466384 | |
| Record name | 1-Naphthalenesulfonic acid, 3,7-dinonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78525-38-9 | |
| Record name | 1-Naphthalenesulfonic acid, 3,7-dinonyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00466384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





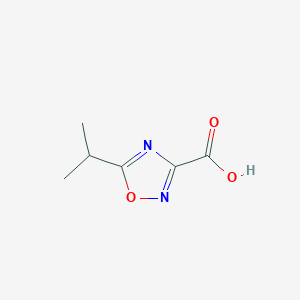
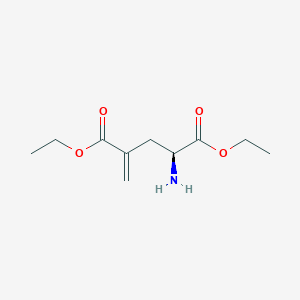
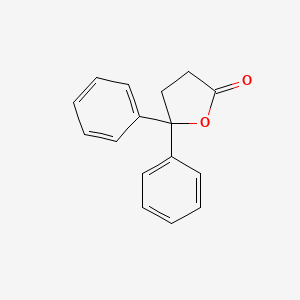
![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)
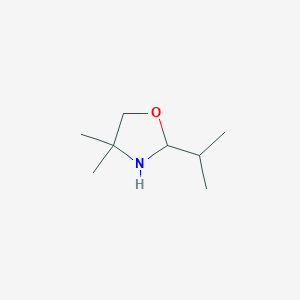
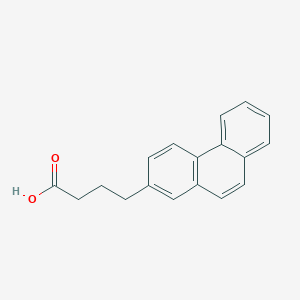
![methyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7-dioxo-2,4,5,6,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B3057207.png)
